Plasmocid

Beschreibung

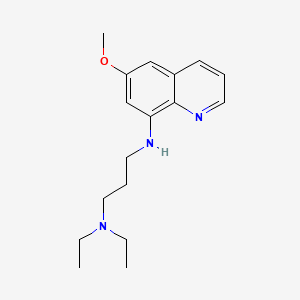

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

551-01-9 |

|---|---|

Molekularformel |

C17H25N3O |

Molekulargewicht |

287.4 g/mol |

IUPAC-Name |

N',N'-diethyl-N-(6-methoxyquinolin-8-yl)propane-1,3-diamine |

InChI |

InChI=1S/C17H25N3O/c1-4-20(5-2)11-7-10-18-16-13-15(21-3)12-14-8-6-9-19-17(14)16/h6,8-9,12-13,18H,4-5,7,10-11H2,1-3H3 |

InChI-Schlüssel |

WIPRQKODGRKUEW-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

Kanonische SMILES |

CCN(CC)CCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |

Andere CAS-Nummern |

551-01-9 |

Verwandte CAS-Nummern |

304-24-5 (hydriodide) |

Synonyme |

6-methoxy-8-(3-diethylaminopropylamino)quinoline 6-methoxy-8-(3-diethylaminopropylamino)quinoline hydroiodide plasmocid |

Herkunft des Produkts |

United States |

Historical Context of Plasmocid in Antimalarial Research

Early Development and Classification within 8-Aminoquinolines

The quest for synthetic antimalarials intensified in the early 20th century, partly due to the logistical challenges and supply chain vulnerabilities associated with quinine (B1679958), derived from the cinchona tree. asm.orgwikipedia.org German pharmaceutical company Bayer initiated a research program in response to quinine shortages during World War I, which led to the discovery of synthetic antimalarials. asm.org Plasmocid emerged from this effort in the 1920s. asm.orgasm.org It was one of the first rationally synthesized compounds to demonstrate activity against malaria parasites. asm.org

This compound is structurally defined by a quinoline (B57606) backbone with a methoxy (B1213986) group at the 6-position and a diethylaminopropylamino side chain at the 8-position. ontosight.ai This chemical structure places it squarely within the 8-aminoquinoline (B160924) class. taylorandfrancis.comnih.govasm.org Other notable 8-aminoquinolines developed later include primaquine (B1584692) and tafenoquine. nih.govasm.org The presence of a 6-methoxy group has been shown to be important for the antimalarial activity of effective 8-aminoquinolines. asm.orgwho.int

Evolution of Antimalarial Drug Discovery and this compound's Role

The discovery of this compound represented a pivotal moment in the evolution of antimalarial drug discovery, shifting the focus towards synthetic chemistry. Before this compound, quinine was the mainstay of malaria treatment for centuries. taylorandfrancis.comwikipedia.org this compound was the first synthetic compound found to be effective against the malaria parasite's tissue stages, specifically the hepatic forms (tissue schizonts and hypnozoites), which are responsible for relapses in Plasmodium vivax and Plasmodium ovale malaria. asm.orgnih.govwho.int This was a crucial advancement beyond quinine, which primarily targeted the asexual blood stages. wikipedia.org

While this compound showed promise, its clinical use was limited by significant toxicity, including hemolytic crises. nih.govasm.orgasm.org This spurred further research within the 8-aminoquinoline class, leading to the development of compounds like primaquine in the 1950s, which was found to be less toxic and more effective against P. vivax relapses. nih.govasm.orgasm.org Despite its limitations, this compound's identification as a compound active against liver stages paved the way for the development of subsequent 8-aminoquinolines that remain vital for the radical cure of relapsing malaria. taylorandfrancis.comasm.orgnih.gov

The research into this compound and its successors contributed to a deeper understanding of the malaria parasite's life cycle and the need for drugs targeting different stages. who.intnih.gov This understanding continues to inform modern antimalarial drug discovery strategies, which often involve combination therapies to target multiple parasite stages and combat drug resistance. wikipedia.orgnih.gov

Precedence and Analogs in Early Antimalarial Chemotherapy Research

This compound was a pioneering synthetic antimalarial, but its development was influenced by earlier observations and it served as a precedent for later analogs. The activity of methylene (B1212753) blue, an organic dye, against malaria parasites in the late 19th century provided an early indication that synthetic compounds could have antimalarial properties. who.int The quinoline structure present in quinine also served as a chemical inspiration for the development of quinoline-based antimalarials like this compound. who.int

This compound itself became a key analog in the development of subsequent 8-aminoquinolines. Structure-activity relationship studies on this compound and related compounds revealed insights into the chemical features necessary for antimalarial activity and toxicity within this class. who.intwho.int For instance, research indicated that the length and structure of the side chain at the 8-amino position influenced both efficacy and toxicity, particularly neurotoxicity. who.intoup.com Analogs with fewer than four methylene groups separating the amino groups in the side chain were associated with severe, irreversible neurotoxicity, a problem observed with this compound. who.intoup.comoup.comresearchgate.net Later 8-aminoquinolines, such as primaquine, which have a different side chain structure, exhibited a different toxicity profile, primarily hemolytic toxicity linked to G6PD deficiency, rather than the severe neurotoxicity seen with this compound. nih.govasm.orgasm.orgwho.int

Detailed research findings on this compound's effects in animal models, such as rhesus monkeys, provided crucial data on its neurotoxicity, highlighting selective vulnerability of certain brain stem nuclei and suggesting mitochondrial dysfunction as a primary mechanism. oup.comoup.comnih.gov These studies were instrumental in guiding the search for safer 8-aminoquinoline analogs. who.intresearchgate.net

Mechanistic Studies of Plasmocid S Biological Activity

Cellular and Subcellular Targets

Plasmocid's mechanism of action is thought to involve interference with the parasite's essential cellular processes ontosight.ai.

Interference with Parasite Cellular Processes

Studies indicate that this compound may disrupt the parasite's ability to synthesize essential proteins or otherwise interfere with its fundamental cellular functions ontosight.ai. The 8-aminoquinolines, as a class to which this compound belongs, have shown activity against various stages of the malaria parasite, including asexual and sexual blood stages, as well as mosquito stages frontiersin.org.

Interaction with Plasmodial Macromolecules

The interaction of this compound with macromolecules within the Plasmodium parasite is a key area of investigation into its mechanism of action.

One proposed mechanism for the activity of 8-aminoquinolines, including this compound, involves potential interference with DNA. Studies have investigated the binding of various 8-aminoquinolines, such as Primaquine (B1584692), Pentaquine, Pamaquine, and this compound, to deoxyribonucleic acid capes.gov.br. While the exact nature and consequences of this binding for this compound are not fully understood, one hypothesis suggests that 8-aminoquinolines or their metabolites may interfere with the DNA template or inhibit RNA polymerase, thereby disrupting nucleic acid synthesis and parasite replication who.int.

Mitochondrial Dysregulation in Experimental Models

Mitochondrial dysfunction has been observed in experimental models treated with this compound, suggesting the mitochondrion as a potential target nih.gov. The mitochondrion of the malaria parasite is considered an attractive antimalarial drug target due to its essentiality and notable differences from the human counterpart plos.org.

Studies have demonstrated that this compound administration can lead to mitochondrial dysfunction nih.gov. While specific detailed research on this compound's direct impact on Plasmodial mitochondrial morphology and function is limited in the provided context, the general class of 8-aminoquinolines, including primaquine, has been shown to interfere with the parasite's DNA structure and disrupt its mitochondrial membranes taylorandfrancis.com. The malaria parasite mitochondrion exhibits morphological differences between asexual and sexual blood stages nih.gov. Its functional roles include coordinating pyrimidine (B1678525) biosynthesis, electron transport, oxygen utilization, membrane potential maintenance, and heme and coenzyme Q biosynthesis nih.gov.

Research in experimental models, such as studies on the rat heart, has investigated the role of phospholipase activity and lipid peroxidation in this compound-induced mitochondrial dysfunction nih.gov. These studies suggest that the mitochondrial dysfunction induced by this compound may be based on the degradation of phospholipids (B1166683) by membrane-bound phospholipase nih.gov. Furthermore, significant increases in lipid peroxide levels and phospholipase activity were observed in the presence of this compound in these models nih.gov.

Hypnozoitocidal Mechanisms in Plasmodium vivax Liver Stages

Plasmodium vivax sporozoites, transmitted by mosquitoes, invade hepatocytes and can develop into either actively replicating liver schizonts or quiescent hypnozoites. frontiersin.orgelifesciences.org These hypnozoites can remain dormant for extended periods before reactivating to cause relapses of malaria. frontiersin.orgelifesciences.orgnih.gov The elimination of these dormant forms is crucial for the radical cure of P. vivax malaria. elifesciences.orgnih.govuga.edu Hypnozoites are generally refractory to most antimalarial drugs, with the exception of 8-aminoquinolines. frontiersin.org

Epigenetic Pathway Modulation Research in Liver Stages

Research suggests that epigenetic mechanisms play a role in modulating hypnozoite formation and persistence in P. vivax and Plasmodium cynomolgi. nih.govuga.eduelifesciences.orgbiorxiv.org Screening of compound libraries, including collections of epigenetic inhibitors, against P. vivax liver stages has identified inhibitors targeting epigenetic pathways as being selectively active against both P. vivax and P. cynomolgi hypnozoites. nih.govuga.eduelifesciences.orgbiorxiv.org These inhibitors include DNA methyltransferase (DNMT) inhibitors and compounds targeting histone post-translational modifications. nih.govuga.eduelifesciences.org

Immunofluorescence staining of Plasmodium liver forms has revealed a strong nuclear signal for 5-methylcytosine (B146107) (5mC), indicating that liver stage parasite DNA is methylated. elifesciences.orgnih.govuga.eduelifesciences.org Bisulfite sequencing has been used to map genomic DNA methylation in sporozoites, showing methylation signals in most coding genes. nih.govuga.eduelifesciences.org Studies have also explored the potential impact of methylation levels in proximal promoter regions and the first exon of genes on gene expression in P. vivax. nih.govuga.edu

Further investigation using epigenetic inhibitor libraries has shown that hypnozoites are broadly sensitive to inhibitors of histone acetyltransferase and methyltransferase, further supporting the role of epigenetic mechanisms in hypnozoite persistence. biorxiv.orgbiorxiv.org For instance, MMV019721, an acetyl-CoA synthetase inhibitor known to affect histone acetylation, has been found to selectively kill P. vivax and P. cynomolgi hypnozoites, implicating acetyl-CoA synthetase as a potential hypnozoitocidal drug target. nih.govuga.eduelifesciences.org

Pathways Modulated by this compound in Pathogen Biology

Impact on Essential Protein Synthesis

The mechanism of action of this compound is believed to involve interference with the parasite's ability to synthesize essential proteins or disrupt its cellular processes. ontosight.ai Malaria parasites, being obligate intracellular parasites, rely heavily on acquiring nutrients from their host, including amino acids for protein production. nih.govfrontiersin.org While they can incorporate exogenously supplied amino acids, the primary source of amino acids for protein synthesis in intraerythrocytic Plasmodium is believed to be the digestion of host hemoglobin within the parasite's food vacuole. nih.govfrontiersin.org This digestion is carried out by proteases. nih.gov

Studies on protein synthesis in Plasmodium falciparum have shown that it occurs within intact parasites and can be stimulated by the addition of an extracellular ATP regenerating system. nih.gov Conversely, parasite viability and biosynthetic activity are decreased by substances that interfere with ATP availability or utilization. nih.gov This suggests a metabolic interdependence between extracellular energy metabolism and intracellular biosynthetic functions. nih.gov Plasmodium species have also been noted to have peculiarities in their protein synthesis machinery and tRNA import, which could represent potential targets for intervention. biorxiv.orgmdpi.com

Disruption of Parasite Growth and Replication Cycles

This compound's effects are also thought to include the disruption of parasite growth and replication cycles. ontosight.ai Plasmodium parasites undergo complex life cycles involving massive replication and growth within host cells. plos.org In the liver stage, successfully invaded sporozoites undergo asynchronous DNA replication and division to produce thousands of merozoites. plos.org In the blood stage, parasites proliferate through a process called schizogony, involving multiple rounds of nuclear division not immediately followed by cytokinesis, resulting in multinucleated cells. plos.orgfrontiersin.org

Disruption of key proteins involved in these processes can halt parasite growth. For example, functional disruption of PfPMV, an essential enzyme involved in protein export in P. falciparum, has been shown to arrest parasite growth. researchgate.net Similarly, targeting proteins critical for organelle division and inheritance, such as PfAnchor in P. falciparum, can lead to parasite death within a single replication cycle. contagionlive.com

The DNA replication process in Plasmodium also presents potential vulnerabilities. Plasmodium genomes, particularly that of P. falciparum, are characterized by an exceptionally high A/T content, which affects the rate and dynamics of DNA replication. cam.ac.uk This unusual composition and the parasite's adapted replication machinery suggest that drugs targeting DNA replication could be particularly effective. cam.ac.uk Interference with DNA replication dynamics has been shown to adversely affect parasite growth. plos.org

Preclinical Research in Experimental Models

In Vitro Studies on Parasite Growth Inhibition

Plasmocid is a member of the 8-aminoquinoline (B160924) class of compounds, which are known for their activity against the liver stages of Plasmodium parasites. However, in vitro studies, which typically assess activity against the blood stages of the parasite, have shown that this class generally possesses less potent schizonticidal activity compared to other antimalarials like chloroquine (B1663885). Research on various 8-aminoquinoline analogues demonstrates some level of activity against Plasmodium falciparum in culture, but at concentrations that are often higher than those of drugs specifically used for blood-stage malaria. The primary mechanism for many aminoquinolines is thought to involve the inhibition of hematin (B1673048) polymerization, a critical detoxification process for the parasite. While specific in vitro growth inhibition data for this compound is not extensively detailed, the general characteristics of its chemical class suggest modest direct activity on blood-stage parasite proliferation.

Animal Model Studies on Compound Effects

Research on Selective Neurological Vulnerability in Rhesus Monkeys

Studies in rhesus monkeys have revealed that this compound induces a distinct encephalopathy characterized by a highly selective pattern of neuronal damage. oup.comnih.gov This vulnerability is not widespread throughout the central nervous system but is instead confined to specific nuclei within the brain stem and diencephalon, while regions such as the cerebral and cerebellar cortices remain unaffected. oup.com The research highlights a consistent pattern of damage targeting particular neurons, indicating a specific mechanism of neurotoxicity. oup.com

Microscopic and Ultrastructural Analysis of Neural Tissue

Correlative light and electron microscopy have been instrumental in characterizing the neural tissue damage caused by this compound in rhesus monkeys. oup.com Light microscopy revealed the presence of neuronal vacuolar lesions selectively distributed in the brain stem and diencephalon. oup.com

At the ultrastructural level, electron microscopy identified the earliest and most profound effects within the neuronal mitochondria. oup.com Initial changes included a significant increase in the number of mitochondria, which displayed incompletely formed transverse inner cristae. oup.com In later stages of degeneration, the mitochondrial contents were observed to dissolve, leaving only the outer membranes. oup.com Ultimately, neurons in advanced stages of degeneration showed complete destruction of cytoplasmic contents and disruption of the cell membrane, with only crenated nuclei remaining. oup.com Notably, neuroglia and the synapses connected to the affected neurons appeared morphologically normal, underscoring the highly selective nature of the compound's effect on neurons. oup.com

Identification of Affected Brain Regions and Cell Types

The neurological effects of this compound in rhesus monkeys are localized to specific brain regions and cell types. oup.com The damage is primarily concentrated in the diencephalon and brain stem. oup.com Among the most consistently affected areas are the cranial nerve nuclei III (oculomotor), IV (trochlear), VI (abducens), and VIII (vestibulocochlear). oup.com Within these nuclei, the brunt of the damage is borne by large multipolar neurons, which are selectively vulnerable to the compound's effects. oup.com

Table 1: Summary of Neurological Findings in Rhesus Monkeys

| Category | Findings | Source |

|---|---|---|

| Affected Brain Regions | Diencephalon, Brain Stem (specifically cranial nerve nuclei III, IV, VI, VIII) | oup.com |

| Unaffected Brain Regions | Cerebral Cortex, Cerebellar Cortex | oup.com |

| Primary Affected Cell Type | Large Multipolar Neurons | oup.com |

| Unaffected Cell Types | Neuroglia | oup.com |

| Microscopic Observations | Neuronal vacuolar lesions | oup.com |

| Ultrastructural (Mitochondrial) Changes | - Initial increase in mitochondrial number

Cardiac Mitochondrial Function Studies in Rodent Models

In rodent models, research has focused on the impact of this compound on cardiac tissue, specifically its role in inducing mitochondrial dysfunction. nih.gov A study conducted in rats was designed to elucidate the biochemical mechanisms underlying these effects. nih.gov The findings from this research suggested that this compound-induced mitochondrial dysfunction is linked to the degradation of phospholipids (B1166683) by membrane-bound phospholipase. nih.gov The study also indicated that lysosomal enzymes are unlikely to be involved in this process. nih.gov

Analysis of Biochemical Markers (e.g., Lipid Peroxides, Phospholipase)

To understand the mechanism of cardiac mitochondrial dysfunction, researchers measured key biochemical markers in the heart homogenate of rats. nih.gov The group administered this compound showed a significant increase in both the levels of lipid peroxides and in phospholipase activity compared to the control group. nih.gov These biochemical changes were observed alongside impaired mitochondrial function, which was assessed polarographically by measuring the respiratory control index and the rate of oxygen consumption. nih.gov

Table 2: Biochemical and Functional Effects of this compound on Rat Heart Mitochondria

| Parameter Measured | Observation in this compound Group (vs. Control) | Source |

|---|---|---|

| Biochemical Markers | ||

| Lipid Peroxides Level | Significant Increase | nih.gov |

| Phospholipase Activity | Significant Increase | nih.gov |

| Lysosomal Enzyme Activity | No Significant Change | nih.gov |

| Functional Assessment | ||

| Mitochondrial Function | Dysfunction Observed | nih.gov |

Assessment of Oxidative Phosphorylation Parameters

The mechanism of action for 8-aminoquinolines, the class of compounds to which this compound belongs, has been linked to mitochondrial dysfunction. Preclinical research in a rat model has provided direct evidence of this compound-induced mitochondrial impairment. These studies assessed key indicators of oxidative phosphorylation to understand the compound's impact on cellular energy metabolism.

In an experimental model using rat heart mitochondria, administration of this compound was shown to cause significant mitochondrial dysfunction. nih.gov The investigation focused on polarographic determination of mitochondrial function, specifically measuring the rate of oxygen consumption and the respiratory control index (RCI), a key indicator of the coupling between substrate oxidation and ATP synthesis. The findings indicated that this compound disrupts these core bioenergetic processes. The study suggested that this dysfunction is related to the degradation of phospholipids by membrane-bound phospholipase, leading to impaired mitochondrial integrity and function. nih.gov

| Parameter Assessed | Experimental Model | Observed Effect of this compound | Reference |

| Rate of Oxygen Consumption (State III) | Rat Heart Mitochondria | Dysfunction noted | nih.gov |

| Respiratory Control Index (RCI) | Rat Heart Mitochondria | Dysfunction noted | nih.gov |

| Phospholipase Activity | Rat Heart Homogenate | Increased | nih.gov |

| Lipid Peroxides | Rat Heart Homogenate | Increased | nih.gov |

This table summarizes the reported effects of this compound on mitochondrial parameters in a preclinical rat model.

Hypnozoite Elimination Studies in Primary Hepatocyte and Primate Models

The evaluation of a compound's ability to eliminate the dormant liver-stage parasites (hypnozoites) of relapsing malaria species like Plasmodium vivax is a critical step in preclinical development. This assessment relies on specialized in vitro and in vivo models that can sustain and replicate the parasite's latent phase.

Primary Hepatocyte Models

In vitro platforms using primary human hepatocytes are essential tools for the initial screening and characterization of compounds with potential anti-hypnozoite activity. elifesciences.org These models allow for the direct assessment of a compound's efficacy against P. vivax hypnozoites in a controlled environment. Recent drug repurposing screens have utilized such platforms to identify compounds with hypnozonticidal properties. In a comprehensive screen against P. vivax liver stages, this compound was identified as a compound with activity against hypnozoites, confirming its potential as a radical cure agent. asm.org These assays typically measure the reduction in the number of viable hypnozoites following drug exposure to determine parameters like the half-maximal effective concentration (EC50).

| Compound | Parasite Species | In Vitro Model | Activity Endpoint | Finding | Reference |

| This compound | Plasmodium vivax | Primary Hepatocyte Culture | Hypnozoite Elimination | Confirmed hypnozonticidal activity | asm.org |

This table presents findings on the in vitro activity of this compound against malaria hypnozoites.

Primate Models

The gold-standard preclinical model for assessing in vivo anti-relapse efficacy is the rhesus macaque (Macaca mulatta) infected with Plasmodium cynomolgi. asm.orgnih.gov This parasite is closely related to P. vivax and reliably establishes hypnozoites in the liver, leading to relapsing blood-stage infections that mimic human vivax malaria. nih.gov This model is crucial for evaluating whether a compound can provide a "radical cure" by completely clearing the hypnozoite reservoir and preventing future relapses. nih.gov

Studies in the P. cynomolgi-rhesus model involve infecting the monkeys with sporozoites, treating the initial blood-stage infection with a schizonticidal agent, and then administering the test compound to assess its ability to prevent subsequent relapses from hypnozoite activation. nih.gov Earlier derivatives of 8-aminoquinolines, including this compound, were evaluated in rhesus macaque models, which established their biological activity in a primate host. The prevention of relapse in this model is the most stringent preclinical endpoint for a candidate radical cure drug. nih.gov

Resistance Mechanisms and Cross Resistance Research

Historical Context of Antimalarial Resistance Development

The history of antimalarial resistance is marked by the sequential emergence of parasite resistance following the widespread deployment of new drugs. Chloroquine (B1663885) (CQ), introduced in 1945, was initially highly effective, but resistance emerged in Southeast Asia in 1957 and subsequently spread globally, severely compromising control efforts. lshtm.ac.ukcdc.gov This pattern of resistance development repeating after drug introduction has been a consistent challenge in malaria control. lshtm.ac.uk The extensive use and misuse of antimalarial drugs, particularly during mass drug administration campaigns, have been identified as key factors driving the selection and spread of resistant parasites. nih.gov For instance, chloroquine resistance was first reported in the early 1960s in South America and Southeast Asia, areas where mass drug administration had been implemented. nih.gov In Africa, CQ resistance was reported later, in the late 1970s, and spread westward. nih.gov

Following the decline in CQ efficacy, drugs like sulfadoxine-pyrimethamine (B1208122) (SP) were introduced, but resistance to these also emerged. lshtm.ac.uk SP resistance was reported in 1979, and within twenty years, treatment failures were widespread in many provinces. nih.gov Currently, artemisinin-based combination therapies (ACTs) are the primary treatment for uncomplicated P. falciparum malaria. lshtm.ac.ukwho.int While ACTs were designed to improve efficacy and delay resistance, concerning trends of partial artemisinin (B1665778) resistance have emerged in Southeast Asia, South America, and East Africa, with reports also surfacing in West Africa. lshtm.ac.ukcdc.gov

Plasmocid (also known as rhodoquine), an analog of primaquine (B1584692), was developed earlier in the history of antimalarial research. redalyc.orgwho.int Studies on rhodoquine and related compounds in rats and dogs revealed severe, irreversible neurotoxicity, which was highly selective for brain stem nuclei. who.int This toxicity profile significantly limited their use in humans. who.int While the specific history of resistance development to this compound in widespread clinical use is not as extensively documented as for later drugs like chloroquine or artemisinin due to its toxicity and limited deployment, its structural similarity to primaquine, another 8-aminoquinoline (B160924), suggests potential for shared resistance mechanisms or cross-resistance.

Molecular Markers of Resistance to Related Compound Classes

Molecular markers, such as single nucleotide polymorphisms (SNPs), deletions, or copy number variations in the parasite genome, are associated with reduced susceptibility to antimalarial drugs. pnas.org These markers are instrumental in tracking and understanding resistance patterns. mdpi.com

For 4-aminoquinolines like chloroquine, the primary molecular marker associated with resistance is the P. falciparum chloroquine resistance transporter (pfcrt) gene, particularly the K76T mutation. mdpi.comnih.gov Mutations in pfcrt, a transporter located on the digestive vacuole membrane, can transport these weak-base drugs out of the acidic digestive vacuole, preventing them from inhibiting heme detoxification. nih.govnih.gov

Another transporter gene, P. falciparum multidrug resistance 1 (pfmdr1), is also implicated in modulating susceptibility to 4-aminoquinolines and arylaminoalcohols. nih.gov SNPs in pfmdr1 have been linked to altered parasite tolerance or susceptibility to several antimalarial drugs, including chloroquine, amodiaquine, mefloquine (B1676156), quinine (B1679958), and lumefantrine (B1675429). mdpi.com Key pfmdr1 SNPs associated with drug resistance include N86Y, Y184F, S1034C, and N1024D. mdpi.com The N86Y mutation is related to increased CQ resistance and increased sensitivity to mefloquine. mdpi.com

Resistance to sulfadoxine-pyrimethamine is associated with SNPs in the dihydropteroate (B1496061) synthase (pfdhps) and dihydrofolate reductase (pfdhfr) genes, which are involved in folate synthesis. mdpi.com Specific mutations in pfdhfr (A16V, N51I, C59R, S108N, and I164L) confer resistance to pyrimethamine, while mutations in pfdhps (I431V, S436A/F, A437G, K540E, A581G, and A613S/T) confer resistance to sulfadoxine. mdpi.com

For artemisinin partial resistance, mutations in the PfKelch13 (K13) propeller domain are associated with delayed parasite clearance. who.intwho.int Over 260 non-synonymous PfK13 mutations have been reported, although not all are associated with partial artemisinin resistance. who.int

While this compound is an 8-aminoquinoline, distinct from the 4-aminoquinolines like chloroquine, research suggests potential cross-resistance with primaquine, another 8-aminoquinoline. fda.gov One study reported that P. falciparum strains resistant to primaquine may also be resistant to tafenoquine, suggesting a potential for cross-resistance among certain 8-aminoquinolines. fda.gov However, there did not appear to be any cross-resistance with chloroquine. fda.gov Further research would be needed to specifically determine the molecular markers associated with potential this compound resistance and its cross-resistance profile with other antimalarials.

Implications of Efflux Pumps and Transporters in Drug Susceptibility

Efflux pumps and transporters play a significant role in multidrug resistance in various biological systems, including malaria parasites. nih.govasm.orgimrpress.com These proteins actively transport drugs out of the cell, reducing their intracellular concentration and thus their effectiveness. imrpress.com ATP-Binding Cassette (ABC) transporters are a major family of efflux pumps associated with multidrug resistance. nih.govasm.orgimrpress.com

In P. falciparum, the ABC transporter PfMDR1 is a homologue of human P-glycoprotein and is involved in antimalarial drug resistance. nih.gov PfMDR1 is located on the digestive vacuole membrane and is predicted to transport substrates inwardly towards the digestive vacuole. nih.gov Polymorphisms in pfmdr1 can modulate drug susceptibility. nih.gov For instance, overexpression of PfMDR1 is partly responsible for carrying drugs like mefloquine and lumefantrine into the food vacuole, away from their cytosolic targets, leading to reduced efficacy. sciforum.net

Another ABC transporter in P. falciparum is PfMRP2 (P. falciparum multidrug resistance protein 2). asm.org PfMRP2 is located in the plasma membrane, suggesting a potential role in the efflux of xenobiotics from the parasite cytoplasm, similar to the related PfMRP1. asm.org Studies have shown that different levels of Pfmrp2 transcription induction were observed between sensitive and less susceptible strains upon exposure to certain drugs. asm.org

The plasmodial surface anion channel (PSAC), located on the infected erythrocyte membrane, is another transporter that plays a role in the uptake of nutrients and also some antimalarial compounds. nih.govasm.org Parasites can acquire resistance to drugs that utilize PSAC for entry by silencing the expression of clag genes (cytoadherence linked antigen gene 3), which are required for PSAC activity, thereby reducing drug uptake. nih.govasm.org This silencing can occur through epigenetic mechanisms. nih.govasm.org

While the specific interaction of this compound with these P. falciparum transporters is not detailed in the provided search results, as an antimalarial compound, its susceptibility could theoretically be influenced by the activity of efflux pumps and transporters that handle similar chemical structures or properties.

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Understanding Plasmocid's Effects (e.g., Transcriptomics, Proteomics)

Omics technologies, such as transcriptomics and proteomics, play a crucial role in understanding the complex interactions between antimalarial compounds and the Plasmodium parasite. These approaches allow for large-scale analysis of gene expression (transcriptomics) and protein abundance (proteomics) within the parasite in response to drug treatment. By examining changes in the parasite's molecular landscape, researchers can gain insights into the drug's mechanism of action, identify potential targets, and understand the mechanisms of resistance.

Integrated analysis of transcriptomics and proteomics data, often using Bayesian probabilities, can help identify stage-specific transcripts and proteins in malaria parasites, such as those specific to gametocytes, the sexual forms essential for transmission. uu.nl This type of analysis could be valuable in determining if this compound or its derivatives have activity against specific parasite life stages, which is crucial for developing drugs that can block transmission.

Computational Biology Approaches for Target and Pathway Identification

Computational biology approaches are increasingly vital in antimalarial drug discovery, offering efficient ways to identify potential drug targets and understand the metabolic pathways of the parasite. These methods can prioritize potential targets based on genomic information and predicted essentiality for parasite survival. nih.gov

One computational approach involves the construction of pathway/genome databases (PGDBs), such as PlasmoCyc for Plasmodium falciparum. nih.gov By analyzing the metabolic network as a whole, researchers can identify "chokepoint enzymes" – enzymes that are essential for the parasite's survival and thus represent promising drug targets. nih.gov Clinically validated drug targets have been identified as chokepoint enzymes in such analyses. nih.gov Applying similar computational algorithms could potentially identify or re-evaluate potential targets of this compound based on its known or predicted interactions within the parasite's metabolic network.

In silico techniques, including virtual pharmacophore screens and molecular dynamics simulations, are also employed to identify new chemical starting points and understand drug-target interactions. nih.govnih.gov These methods can be used for virtual screening of large chemical libraries to identify compounds with potential antimalarial activity. plos.org While direct application to this compound is not detailed, these computational methods could be used to design and evaluate potential analogs of this compound or to screen for compounds that might interact with its hypothesized targets. Deep learning-based quantitative Structure-Activity Relationships (QSAR) models have also been developed and applied in virtual screening to predict antiplasmodial activity and cytotoxicity of compounds. plos.org

Drug Repurposing Screens and Chemical Biology for Identifying New Applications

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, is a valuable strategy in antimalarial research. Chemical biology approaches, which involve using small molecules as tools to probe biological systems, are often integrated with repurposing screens. ucr.eduelifesciences.orgnih.gov

Repurposing screens of large chemical libraries have been conducted to identify compounds active against different stages of the Plasmodium parasite, including the liver stages and hypnozoites, which are responsible for relapses in Plasmodium vivax malaria. ucr.eduelifesciences.orgnih.gov These screens have identified compounds targeting epigenetic pathways as selectively active against P. vivax and P. cynomolgi hypnozoites. elifesciences.orgnih.gov Examples of compounds identified through such screens include hydrazinophthalazine analogs like cadralazine (B1668199) and hydralazine, which showed activity against mature hypnozoites. nih.gov

While the provided information does not detail this compound's inclusion in modern high-throughput repurposing screens, its historical use as an antimalarial makes it a potential candidate for evaluation in contemporary screens, particularly against life stages or species where current therapies are lacking or facing resistance. Chemical biology approaches could be used to synthesize modified versions of this compound or related compounds to probe specific biological processes in the parasite.

Development of Novel Analogs and Combination Therapies for Research Purposes

The development of novel analogs and combination therapies is a continuous effort in antimalarial research to improve efficacy, overcome resistance, and target multiple life stages of the parasite. nih.govresearchgate.net

Historically, modifications of natural products and the synthesis of new versions of established antimalarials have been pursued, although challenges exist, particularly regarding resistance profiles. nih.gov The design and synthesis of novel chemical entities with new modes of action are crucial for enriching the antimalarial pipeline. frontiersin.org Research involves synthesizing hybrid compounds that combine structural features of different antimalarials to potentially target multiple pathways. researchgate.netresearchgate.net

Combination therapies are the recommended approach for treating uncomplicated P. falciparum malaria to prevent resistance and maximize compliance. nih.govnih.gov The process involves first identifying single candidate compounds and then evaluating the best partners for combination based on their mechanisms of action and pharmacological properties. nih.gov Studies have explored combining existing antimalarials with novel agents or even non-antimalarial drugs, such as imatinib, which has shown potential to accelerate parasite clearance when combined with dihydroartemisinin-piperaquine. nih.gov

Although specific research on developing novel this compound analogs or its use in modern combination therapies for research purposes is not highlighted in the search results, the principles of analog synthesis and combination therapy development are highly relevant. Researchers could explore synthesizing analogs of this compound with modified structures to improve potency, alter pharmacokinetic properties, or target resistant strains. Investigating combinations of this compound or its analogs with other antimalarials could also be a research avenue to explore potential synergistic effects.

Challenges and Opportunities in Modern Antimalarial Drug Discovery Research

Modern antimalarial drug discovery faces significant challenges, primarily the spread of parasite resistance to existing drugs and the need for new drugs with novel modes of action. nih.govfrontiersin.orgmdpi.com The re-emergence of resistance to artemisinin-based combination therapies (ACTs), the current first-line treatment, underscores the urgency for new therapeutics. nih.govmdpi.com

Key challenges include the need for drugs active against all life stages of the parasite, including liver stages (hypnozoites) and gametocytes, to achieve radical cure and block transmission. frontiersin.orgresearchgate.netacs.org Safety and tolerability, especially for vulnerable populations, are also critical considerations. acs.org The high cost and attrition rates associated with traditional drug discovery pipelines further compound these challenges. plos.org

Despite these challenges, opportunities exist. Advances in understanding Plasmodium biology have revealed potential novel targets, including enzymes, transporters, and interacting molecules. nih.gov The availability of genomic and omics data provides a wealth of information for target identification and validation. frontiersin.orgnih.gov Computational approaches and machine learning techniques offer tools to expedite the discovery process and prioritize potential drug candidates. plos.orgplos.org Drug repurposing provides a faster and less expensive route to identifying new antimalarial uses for existing compounds. plos.orgmdpi.com Furthermore, exploring novel chemical classes and combination therapies with synergistic effects presents opportunities to overcome resistance and improve treatment outcomes. researchgate.netnih.gov

Q & A

Q. What experimental models are optimal for studying Plasmocid-induced myopathy, and how do they address limitations of diseased muscle analysis?

this compound selectively induces reversible focal necrosis in rat skeletal and cardiac muscle, enabling isolation of biochemical changes without confounding factors like inflammatory cells or connective tissue. The rat model is preferred due to its reproducibility: structural changes (e.g., actin filament loss) emerge at 6–8 hours post-injection, with necrosis progressing over 24–48 hours . This model avoids contamination from non-muscle components, a critical advantage over human diseased tissue studies. Researchers should standardize injection protocols (e.g., 8-(3-diethylaminopropylamino)-6-methoxyquinoline at 10–15 mg/kg) and use saline-injected controls to isolate this compound-specific effects .

Q. What key biochemical parameters should be monitored in this compound studies to capture early myopathy progression?

Focus on mitochondrial enzymes (e.g., succinic dehydrogenase, cytochrome oxidase) and metabolites like taurine. Histochemical staining reveals mitochondrial structural irregularities in cardiac muscle at 6–8 hours, while skeletal muscle shows actin/Z-band degradation . Biochemical assays should track serum markers (e.g., glutamic-oxaloacetic transaminase) and intramuscular taurine levels, though prior studies note discrepancies: Goyer et al. (1964) reported unchanged muscle taurine despite serum increases, suggesting compartment-specific metabolic shifts .

Q. How do researchers differentiate this compound’s effects on skeletal versus cardiac muscle in experimental setups?

Skeletal muscle exhibits focal necrosis starting with cytoskeletal disruption, while cardiac muscle shows mitochondrial abnormalities first. Time-course experiments are critical: sample skeletal muscle at 6–8 hours for early biochemical changes (e.g., glycogen loss) and cardiac tissue at 8–10 hours for mitochondrial enzyme alterations. Use tissue-specific markers (e.g., troponin for cardiac muscle) and segment analysis to avoid cross-contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme activity changes post-Plasmocid administration?

Discrepancies arise from methodological differences. For example, Wachstein and Meisel (1955) observed succinic dehydrogenase reduction at 22 hours, while Balogh et al. (1967) linked this to mitochondrial structural breakdown . To reconcile findings:

- Standardize sampling times : Early (6–8 hours) vs. late (24+ hours) phases.

- Combine histochemistry with quantitative assays : Validate enzyme activity loss against structural degradation.

- Control for strain-specific responses : Use Sprague-Dawley rats, as variability in metabolic rates may affect results .

Q. What experimental design strategies minimize bias when analyzing this compound’s time-dependent effects?

- Blinded scoring : Employ independent reviewers for histopathological assessments to reduce observer bias.

- Longitudinal sampling : Collect tissues at 0, 6, 8, 24, and 48 hours post-injection to map progression.

- Power analysis : Ensure adequate sample size (n ≥ 8 per group) to detect subtle biochemical shifts, given inter-animal variability .

Q. How can mixed-methods approaches enhance understanding of this compound-induced necrosis mechanisms?

Integrate:

- Proteomics : Identify early protein degradation products (e.g., actin fragments) via mass spectrometry.

- Metabolomics : Profile ATP/ADP ratios and lactate levels to assess energy metabolism disruption.

- Live-cell imaging : Track mitochondrial membrane potential in real-time using fluorescent dyes (e.g., JC-1) .

Methodological and Data Analysis Challenges

Q. What statistical methods are appropriate for handling heterogeneous data in this compound studies?

- Multivariate analysis : Use PCA to identify clusters of correlated biomarkers (e.g., enzyme activity, metabolite levels).

- Time-series modeling : Apply mixed-effects models to account for repeated measures in longitudinal data.

- Error propagation : Quantify uncertainties in histochemical scoring (e.g., Cohen’s kappa for inter-rater reliability) .

Q. How should researchers address ethical and reproducibility concerns in this compound experiments?

- Ethics : Follow ARRIVE guidelines for animal studies, including humane endpoints (e.g., euthanasia at 48 hours to prevent prolonged distress).

- Data transparency : Share raw datasets (e.g., enzyme activity, histology images) via repositories like Figshare, with metadata on injection protocols and strain details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.